4-(6-Methoxy-2-(4-methoxyphenyl)benzofuran-3-carbonyl)benzonitrile

Catalog No.
S534053
CAS No.
176977-56-3
M.F
C24H17NO4
M. Wt
383.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(6-Methoxy-2-(4-methoxyphenyl)benzofuran-3-carbo...

CAS Number

176977-56-3

Product Name

4-(6-Methoxy-2-(4-methoxyphenyl)benzofuran-3-carbonyl)benzonitrile

IUPAC Name

4-[6-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carbonyl]benzonitrile

Molecular Formula

C24H17NO4

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C24H17NO4/c1-27-18-9-7-17(8-10-18)24-22(20-12-11-19(28-2)13-21(20)29-24)23(26)16-5-3-15(14-25)4-6-16/h3-13H,1-2H3

InChI Key

RYNSGDFWBJWWSZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C(C3=C(O2)C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)C#N

Solubility

Soluble in DMSO

Synonyms

4-((6-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-yl)carbonyl)benzonitrile, LY 320135, LY-320135, LY320135

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(O2)C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)C#N

Description

The exact mass of the compound 4-(6-Methoxy-2-(4-methoxyphenyl)benzofuran-3-carbonyl)benzonitrile is 383.1158 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. It belongs to the ontological category of benzofurans in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Potential applications based on structure

    The molecule's structure contains several functional groups that might be of interest for researchers, including a benzofuran core, methoxy groups, and a nitrile group. These features are present in various bioactive molecules . However, further investigation is needed to determine if LY320135 has been explored for specific biological activities.

  • Availability for research

    LY320135 can be purchased from several chemical suppliers, including Sigma-Aldrich , suggesting its potential use in scientific research.

  • Published research

    A comprehensive search for scientific literature on LY320135 yielded no significant results. This indicates that research on this compound might be limited or unpublished.

Further resources:

  • PubChem entry for LY320135: This provides basic information about the molecule's structure, properties, and identifiers .

4-(6-Methoxy-2-(4-methoxyphenyl)benzofuran-3-carbonyl)benzonitrile is a complex organic compound characterized by its unique structural features, including a benzofuran moiety and a benzonitrile functional group. Its molecular formula is C24H17NO4, and it has been identified as a promising candidate in pharmacological research, particularly in relation to cannabinoid receptor interactions .

  • LY-320,135 binds competitively to the CB1 receptor, preventing the natural ligand, anandamide, from exerting its effects []. This can lead to various physiological effects depending on the tissue and cell type involved.
  • Studies suggest it acts as an inverse agonist at higher doses, meaning it can induce opposite effects compared to the natural ligand [].
  • Specific information on the toxicity of LY-320,135 is limited. However, due to its interaction with the cannabinoid system, it could potentially cause side effects like sedation, cognitive impairment, or mood changes [].
  • As with most organic compounds, it's advisable to handle LY-320,135 with standard laboratory safety procedures to minimize potential hazards.
Typical of aromatic compounds, including electrophilic substitutions and nucleophilic additions. Notably, it has been involved in catalytic processes that utilize palladium for the formation of benzofused structures. For instance, reactions involving 1-iodo-2-(vinyloxy)benzene and 4-formylbenzonitrile tosylhydrazone have been documented, yielding derivatives with significant yields under controlled conditions .

Research indicates that 4-(6-Methoxy-2-(4-methoxyphenyl)benzofuran-3-carbonyl)benzonitrile exhibits notable biological activity, particularly in the context of cannabinoid receptors. It has shown potential as a selective ligand for these receptors, which are implicated in various physiological processes including pain sensation, mood regulation, and appetite control. Studies suggest that it may act as an agonist or inverse agonist depending on the receptor subtype involved .

The synthesis of 4-(6-Methoxy-2-(4-methoxyphenyl)benzofuran-3-carbonyl)benzonitrile typically involves multi-step organic reactions. A common method includes:

  • Preparation of Benzofuran Derivatives: This can be achieved through palladium-catalyzed coupling reactions.
  • Formation of Carbonyl Group: The introduction of the carbonyl group is often accomplished via acylation reactions.
  • Benzonitrile Formation: The final step usually involves the nitrilation of the aromatic ring to yield the benzonitrile moiety.

These steps may be optimized for yield and purity through various techniques such as flash chromatography and solvent evaporation .

This compound has significant applications in medicinal chemistry, particularly in developing new therapeutic agents targeting cannabinoid receptors. Its unique structure allows for exploration in drug design aimed at conditions such as chronic pain, anxiety disorders, and obesity. Additionally, it serves as a valuable reference compound in research settings focusing on receptor-ligand interactions .

Interaction studies reveal that 4-(6-Methoxy-2-(4-methoxyphenyl)benzofuran-3-carbonyl)benzonitrile interacts with cannabinoid receptors with varying affinities depending on the receptor subtype. These studies often utilize radiolabeled ligands to assess binding affinity and efficacy. Research has shown that modifications to the compound can influence its binding characteristics and biological effects, making it a subject of interest for further pharmacological exploration .

Several compounds share structural similarities with 4-(6-Methoxy-2-(4-methoxyphenyl)benzofuran-3-carbonyl)benzonitrile, including:

Compound NameStructure FeaturesUnique Aspects
4-(2-Methylbenzofuran-3-yl)benzonitrileContains a methyl group on the benzofuranSlightly altered binding properties due to methyl substitution
6-Methoxy-2-(4-methoxyphenyl)benzofuranLacks the benzonitrile groupFocused on different receptor interactions
3-BenzofuranylanilineSimilar benzofuran core but with an amino groupPotentially different biological activity due to amine functionality

These comparisons highlight the uniqueness of 4-(6-Methoxy-2-(4-methoxyphenyl)benzofuran-3-carbonyl)benzonitrile in its specific receptor interactions and potential therapeutic applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5

Hydrogen Bond Acceptor Count

5

Exact Mass

383.11575802 g/mol

Monoisotopic Mass

383.11575802 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CJY03984CT

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Cannabinoid Receptor Antagonists

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

Ly-320135

Dates

Modify: 2023-08-15
1: Felder CC, Joyce KE, Briley EM, Glass M, Mackie KP, Fahey KJ, Cullinan GJ, Hunden DC, Johnson DW, Chaney MO, Koppel GA, Brownstein M. LY320135, a novel cannabinoid CB1 receptor antagonist, unmasks coupling of the CB1 receptor to stimulation of cAMP accumulation. J Pharmacol Exp Ther. 1998 Jan;284(1):291-7. PubMed PMID: 9435190.

Explore Compound Types